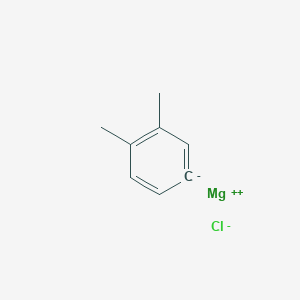

3,4-Dimethylphenylmagnesium chloride

Beschreibung

Significance of Organomagnesium Reagents in Modern Organic Synthesis

Organomagnesium reagents, particularly Grignard reagents, are indispensable tools for chemists. numberanalytics.comwikipedia.org They are valued for their versatility in creating a wide array of organic compounds, including alcohols, carboxylic acids, and ketones. libretexts.orgebsco.com The carbon-magnesium bond in these reagents is highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic centers, most notably the carbon atom of a carbonyl group. wikipedia.org This reactivity allows for the construction of more complex molecular frameworks from simpler starting materials. numberanalytics.com

The utility of organomagnesium reagents extends to their role in the synthesis of pharmaceuticals, agrochemicals, and various materials. numberanalytics.com Their ability to form new carbon-carbon bonds with a high degree of control over the reaction's outcome makes them a valuable asset in the synthetic chemist's toolkit. numberanalytics.com

Overview of Grignard Reaction Fundamentals and Scope

The Grignard reaction is a cornerstone of organic chemistry, involving the addition of an organomagnesium halide (Grignard reagent) to an electrophile. wikipedia.org The classic Grignard reaction involves the addition to aldehydes and ketones to produce secondary and tertiary alcohols, respectively. wikipedia.orgchemistrysteps.com

The general form of a Grignard reagent is R-Mg-X, where R is an alkyl or aryl group and X is a halogen (Cl, Br, or I). wikipedia.org These reagents are typically prepared by reacting an organic halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the organomagnesium compound. wikipedia.orgnumberanalytics.com The reaction must be conducted under anhydrous (dry) conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the protonation of the reagent and failure of the intended reaction. wikipedia.orgbethunecollege.ac.in

The scope of the Grignard reaction is extensive. Beyond aldehydes and ketones, Grignard reagents can react with a variety of other electrophiles, including:

Esters: Two equivalents of a Grignard reagent react with an ester to form a tertiary alcohol. chemistrysteps.commasterorganicchemistry.com

Carbon Dioxide: Reaction with CO2, followed by an acidic workup, yields a carboxylic acid. masterorganicchemistry.com

Epoxides: Grignard reagents attack the less substituted carbon of an epoxide ring, leading to the formation of an alcohol after protonation. chemistrysteps.commasterorganicchemistry.com

Nitriles: Reaction with a nitrile followed by hydrolysis produces a ketone. ebsco.com

Chemical and Physical Properties of 3,4-Dimethylphenylmagnesium chloride

| Property | Value |

| Chemical Formula | C8H9ClMg |

| Molecular Weight | 164.91 g/mol |

| CAS Number | 102928-12-1 |

| Appearance | Typically handled as a solution in a solvent like THF. |

| Solubility | Soluble in ether solvents like tetrahydrofuran (THF). |

Synthesis and Mechanistic Insights

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

magnesium;1,2-dimethylbenzene-5-ide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWASNGNCVSXDRR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[C-]C=C1)C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dimethylphenylmagnesium Chloride

Grignard Reaction of 1-Chloro-3,4-dimethylbenzene with Magnesium

3,4-Dimethylphenylmagnesium chloride is synthesized via the Grignard reaction, which involves the reaction of 1-chloro-3,4-dimethylbenzene with magnesium metal. quora.com This reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org The ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent as it forms. libretexts.org

The formation of Grignard reagents can sometimes have an induction period before the reaction initiates. wikipedia.org

Reaction Mechanism

The precise mechanism of Grignard reagent formation is complex and still a subject of study, but it is generally understood to involve a single electron transfer (SET) from the magnesium metal to the aryl halide. This initial step forms a radical anion, which then reacts further with magnesium to form the organomagnesium compound. The solvent plays a critical role in stabilizing the resulting Grignard reagent. libretexts.org

Applications in Organic Synthesis

As a Grignard Reagent for Carbon-Carbon Bond Formation

This compound serves as a potent nucleophile, with the 3,4-dimethylphenyl group acting as a carbanion equivalent. wikipedia.org This allows for the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles. wikipedia.orgmasterorganicchemistry.com

Reactions with Electrophiles

Aldehydes and Ketones: The primary application of Grignard reagents like this compound is their reaction with aldehydes and ketones to form alcohols. wikipedia.orglibretexts.org The addition of the 3,4-dimethylphenyl group to an aldehyde results in a secondary alcohol, while addition to a ketone yields a tertiary alcohol. libretexts.orgchemistrysteps.com The initial product is a magnesium alkoxide, which is then protonated in a subsequent workup step, typically with aqueous acid, to give the final alcohol product. libretexts.org

Esters: The reaction with esters proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses, eliminating an alkoxide leaving group to form a ketone. masterorganicchemistry.com This newly formed ketone is also reactive towards the Grignard reagent, and a second equivalent adds to it to form a tertiary alcohol after acidic workup. chemistrysteps.commasterorganicchemistry.com

Spectroscopic and Analytical Characterization

The identification and characterization of this compound, like other Grignard reagents, rely on a combination of spectroscopic techniques applied to its reaction products, as the reagent itself is typically used in situ.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy of the products formed from reactions of this compound would show characteristic signals for the 3,4-dimethylphenyl group attached to a new molecular framework.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the progress of a Grignard reaction. For instance, the disappearance of the strong carbonyl (C=O) stretch of a ketone or aldehyde starting material and the appearance of a broad hydroxyl (O-H) stretch in the alcohol product would indicate a successful reaction.

Mass Spectrometry (MS): Mass spectrometry of the purified products provides the molecular weight and fragmentation pattern, which helps to confirm the structure of the newly synthesized compound containing the 3,4-dimethylphenyl moiety.

Mechanistic Investigations of 3,4 Dimethylphenylmagnesium Chloride Reactivity

Fundamental Reaction Mechanisms

The reactivity of Grignard reagents like 3,4-dimethylphenylmagnesium chloride is primarily characterized by the nucleophilic nature of the carbon atom bonded to magnesium. wikipedia.orgquora.com This polarized carbon-magnesium bond allows the 3,4-dimethylphenyl group to act as a potent nucleophile, attacking electrophilic centers to form new carbon-carbon bonds. masterorganicchemistry.com However, the reaction pathway is not singular and can be influenced by the nature of the reactants and conditions.

Nucleophilic Addition Pathways to Electrophilic Centers

The most common reaction mechanism for Grignard reagents is nucleophilic addition, particularly to polarized double bonds such as those in carbonyl compounds. chemistrysteps.com In the case of this compound, the nucleophilic aryl group adds to the electrophilic carbon of a ketone or aldehyde. organic-chemistry.org This process is generally believed to proceed through a six-membered ring transition state, where the magnesium atom coordinates with the carbonyl oxygen. wikipedia.org

The reaction with different carbonyl compounds leads to various alcohol products after acidic workup:

Aldehydes: Reaction with aldehydes yields secondary alcohols. chemistrysteps.comfiveable.me

Ketones: Reaction with ketones produces tertiary alcohols. chemistrysteps.comfiveable.me

Esters: The reaction with esters is more complex. It involves an initial nucleophilic addition, followed by the elimination of an alkoxy group to form a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol where two of the substituents are 3,4-dimethylphenyl groups. masterorganicchemistry.comchemistrysteps.com

The general reactivity of electrophiles towards Grignard reagents follows the order: Aldehydes > Ketones > Esters. fiveable.me

Radical and Single Electron Transfer Processes in Organomagnesium Chemistry

While the polar, nucleophilic addition mechanism is prevalent, an alternative pathway involving a single electron transfer (SET) can occur, particularly with sterically hindered substrates or those with low reduction potentials. organic-chemistry.orgacs.org In a SET mechanism, the Grignard reagent donates an electron to the electrophile, such as a ketone, to form a radical anion (ketyl). wikipedia.org This process generates an organic radical from the Grignard reagent. acs.org

The competition between the nucleophilic (polar) and SET pathways is highly dependent on the substrate. wikipedia.org For instance, reactions with benzophenone (B1666685) are known to proceed largely through a SET mechanism, whereas reactions with benzaldehyde (B42025) favor nucleophilic addition. acs.orgu-tokyo.ac.jp For this compound, the likelihood of a SET mechanism would increase when reacting with sterically bulky ketones or aromatic ketones with electron-withdrawing groups that can stabilize a radical anion. organic-chemistry.org

Influence of Substrate Electrophilicity on Reaction Outcomes

The electrophilicity of the substrate is a critical determinant of the reaction outcome. acs.org Highly electrophilic carbons, such as the carbonyl carbon in aldehydes, readily undergo nucleophilic attack. chemistrysteps.com As the electrophilicity decreases, for example in ketones (due to the electron-donating nature of two alkyl groups) and esters, the rate of nucleophilic addition may decrease. fiveable.me

Furthermore, the substrate's reduction potential influences whether the reaction follows a polar or a SET pathway. wikipedia.orgacs.org Substrates with low reduction potentials are more likely to accept an electron, favoring the SET mechanism. acs.org For example, a conjugated ketone is more likely to react via SET than a simple aliphatic ketone due to its ability to stabilize the resulting radical anion. The nature of the substrate significantly influences the Mg-C bond dissociation energy, promoting homolytic cleavage with substrates of decreasing reduction potential. acs.org

Structural and Electronic Factors Influencing Reactivity

The reactivity of this compound is not only governed by the substrate but also by its own structural and electronic properties. The identity of the halogen and the nature of the substituents on the aromatic ring play significant roles.

Role of Halogen Identity on Grignard Reagent Reactivity and Kinetics

The halogen atom (X in RMgX) influences the reactivity of a Grignard reagent. The general order of reactivity for the corresponding alkyl halides in forming the Grignard reagent is I > Br > Cl. libretexts.org This trend is related to the carbon-halogen bond strength. Although the subject of this article is the chloride variant, it is part of a spectrum of reactivity. The resulting Grignard reagents also show differences in reactivity, though this can be complex and solvent-dependent. The Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and the diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species, is also influenced by the halogen's identity.

| Factor | Influence on Reactivity | Source |

|---|---|---|

| Halogen Identity (I > Br > Cl) | Affects the rate of Grignard formation and can influence the position of the Schlenk equilibrium and the reagent's solubility and aggregation state. | libretexts.org |

| Substrate Electrophilicity | Higher electrophilicity (e.g., aldehydes) leads to faster nucleophilic addition. Lower reduction potential favors SET mechanisms. | fiveable.meacs.org |

| Steric Hindrance | Increased steric bulk on the Grignard reagent or the electrophile can hinder nucleophilic addition and promote SET pathways or side reactions like enolization. | organic-chemistry.org |

Steric and Electronic Effects of Aromatic Substituents on Organomagnesium Compounds

Substituents on the aromatic ring of an aryl Grignard reagent have a pronounced effect on its reactivity. fiveable.me In this compound, the two methyl groups are electron-donating.

Electronic Effects: The methyl groups donate electron density into the aromatic ring through an inductive effect. This increases the electron density on the carbon atom bonded to magnesium, enhancing its nucleophilicity compared to an unsubstituted phenylmagnesium chloride. fiveable.me This heightened nucleophilicity generally leads to faster rates of addition to electrophiles.

Steric Effects: The methyl group at the 3-position (meta) has a minimal steric impact on the reaction center. The methyl group at the 4-position (para) has no direct steric influence on the approach of the electrophile to the carbon-magnesium bond. Therefore, the steric hindrance of this compound is not significantly greater than that of phenylmagnesium chloride itself, allowing it to react effectively with a wide range of electrophiles. youtube.com The primary influence of the dimethyl substituents is electronic, leading to an enhancement of its nucleophilic character. fiveable.me

| Substituent Effect on Phenylmagnesium Chloride | Impact on Reactivity | Example | Source |

|---|---|---|---|

| Electron-Donating Groups (e.g., -CH₃) | Increases nucleophilicity of the carbanionic carbon, generally increasing reaction rates. | This compound | fiveable.me |

| Electron-Withdrawing Groups (e.g., -CF₃) | Decreases nucleophilicity of the carbanionic carbon, generally decreasing reaction rates. | 4-(Trifluoromethyl)phenylmagnesium bromide | youtube.com |

| Steric Hindrance (e.g., ortho-substituents) | Can slow the rate of nucleophilic addition by sterically blocking the reaction center. | 2-Methylphenylmagnesium bromide | organic-chemistry.org |

Solvent Coordination and Schlenk Equilibrium Dynamics in Grignard Solutions

The reactivity and structure of this compound in solution are intricately governed by its interaction with the solvent and the dynamic Schlenk equilibrium. This equilibrium describes the disproportionation of the Grignard reagent (RMgX) into its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species (2 RMgX ⇌ MgR₂ + MgX₂). wikipedia.orgchemeurope.com The position of this equilibrium is significantly influenced by the coordinating solvent, the nature of the organic group, temperature, and concentration. wikipedia.orgchemeurope.comnih.gov

Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are crucial for the formation and stabilization of Grignard reagents. libretexts.orgbyjus.com The lone pair electrons on the oxygen atoms of two ether molecules coordinate to the magnesium center, forming a stabilizing complex. libretexts.org This coordination is essential to solubilize the organomagnesium species and enhance its reactivity. libretexts.orgbyjus.com While often depicted as a simple monomer, RMgX, Grignard reagents can exist as a complex mixture of monomers, dimers, and higher oligomers, particularly at higher concentrations. wikipedia.orgchemeurope.com For instance, alkyl magnesium chlorides are known to exist as dimers in ether. wikipedia.orgchemeurope.com

The choice of solvent directly impacts the Schlenk equilibrium. In monoethers like diethyl ether, the equilibrium generally favors the alkylmagnesium halide. wikipedia.org However, the addition of a chelating diether like dioxane can drive the equilibrium to the right by precipitating the magnesium halide as a coordination polymer, MgX₂(μ-dioxane)₂, yielding the dialkylmagnesium compound. wikipedia.org Solvents like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, have shown comparable or even superior performance to traditional solvents like THF and Et₂O, notably in suppressing side reactions like Wurtz coupling. rsc.org

Computational studies on simpler Grignard reagents like methylmagnesium chloride (CH₃MgCl) in THF have provided significant insights into the dynamics of the Schlenk equilibrium. acs.orgacs.org Ab initio molecular dynamics simulations reveal that the transformation of CH₃MgCl into Mg(CH₃)₂ and MgCl₂ proceeds through the formation of dinuclear species bridged by chlorine atoms. acs.orgacs.org These species exhibit multiple solvation structures, with two to four THF molecules coordinating to the magnesium atoms. acs.orgacs.org The dynamic exchange of solvent molecules in the coordination sphere of the magnesium atom is a key factor driving the ligand exchange and dissociation steps in the Schlenk equilibrium. acs.orgacs.org

The relative stability of the various species in solution is a delicate balance of factors. For thiophene-based Grignard reagents, quantum chemical studies have shown that the Schlenk equilibrium is more complex than for simple alkyl Grignards due to π-system interactions, with chlorine-bridged dimers being the most stable dimeric intermediates. nih.gov

Table 1: Influence of Solvent on Grignard Reagent Properties

| Solvent | Key Properties and Effects on Grignard Reagents |

| Diethyl Ether (Et₂O) | A traditional and effective solvent for Grignard reagent formation and reaction. numberanalytics.com Stabilizes the Grignard reagent through coordination. libretexts.org |

| Tetrahydrofuran (THF) | A popular solvent with a higher boiling point than diethyl ether, also stabilizing the Grignard reagent. numberanalytics.com Crucial for the formation and reactivity of many Grignard reagents. libretexts.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to THF and Et₂O, derivable from renewable sources. rsc.org Can provide equal or superior process performance, including suppression of Wurtz coupling by-products. rsc.org |

| Toluene | Can be used as a solvent, especially when a higher boiling point is required for the reaction. numberanalytics.com |

| Dioxane | A chelating diether that can shift the Schlenk equilibrium by precipitating magnesium halides. wikipedia.org |

Theoretical and Computational Studies of Grignard Reaction Mechanisms

Quantum chemical calculations have become an indispensable tool for elucidating the intricate mechanisms of Grignard reagent formation. While experimental studies provide valuable kinetic data, computational methods offer a molecular-level understanding of the reaction pathways and the structures of intermediates and transition states.

The formation of a Grignard reagent from an alkyl or aryl halide and magnesium metal is a surface reaction. acs.org The mechanism is complex and can involve electron transfer processes and the formation of radical intermediates. libretexts.org Quantum chemical calculations can model these steps, providing insights into the energetics and feasibility of different proposed mechanisms. For instance, studies on the reaction of aryl bromides with magnesium have suggested two competing pathways: one involving electron transfer from the metal to the aryl halide, and another proceeding through the formation of an aryl radical. libretexts.org

Furthermore, quantum chemical methods are used to investigate the stability of the resulting organomagnesium species and their aggregates. nih.gov For example, calculations on thiophene (B33073) Grignard reagents have identified various dimeric intermediates and determined that chlorine-bridged structures are the most stable. nih.gov These calculations also revealed the importance of π-π interactions in the aggregation of these aromatic Grignard reagents, a feature absent in simpler alkyl Grignards. nih.gov

To capture the dynamic nature of Grignard reagents in solution, researchers employ ab initio molecular dynamics (AIMD) simulations coupled with enhanced sampling techniques like metadynamics. acs.orgacs.org This approach allows for the explicit treatment of solvent molecules and the exploration of the complex free energy landscape of the system over time.

A seminal study on methylmagnesium chloride (CH₃MgCl) in THF using AIMD with metadynamics provided a detailed picture of the Schlenk equilibrium at the molecular level. acs.orgacs.org The simulations showed that the reaction proceeds through the formation of various dinuclear species with chlorine bridges. acs.orgacs.org A key finding was the crucial role of solvent dynamics. The most stable, symmetrically solvated dimeric intermediates were found to be unreactive. acs.orgacs.org For the reaction to proceed, these stable species must evolve into less stable, asymmetrically solvated structures, which facilitates ligand exchange and the dissociation of products. acs.orgacs.org

These simulations have also highlighted that bond cleavage (Mg-Cl and Mg-CH₃) tends to occur at the more solvated magnesium center, while bond formation happens at the less solvated one. acs.org The dynamic exchange of solvent molecules helps to maintain a relatively flat free energy profile for the Schlenk equilibrium. acs.org Such detailed insights into the role of the solvent would be difficult to obtain through static calculations or experimental methods alone.

The nature of the carbon-magnesium bond and the various non-covalent interactions within organomagnesium species are critical to understanding their structure and reactivity. The Mg-C bond is polar covalent, with the carbon atom acting as a nucleophile. wikipedia.org

Theoretical methods, such as Natural Bond Orbital (NBO) analysis, can be used to probe the electronic structure and bonding in detail. For example, in a study of thiophene Grignard reagents, the natural charge on the carbon atom bonded to magnesium was calculated to be significantly negative, confirming its nucleophilic character. nih.gov

Intermolecular interactions, particularly with solvent molecules, are dominated by the coordination of ether oxygen atoms to the Lewis acidic magnesium center. libretexts.org However, other interactions can also be important. In aryl Grignard reagents, π-stacking interactions between the aromatic rings can contribute to the stability of dimeric and oligomeric structures. nih.gov

Computational studies have also investigated the structure of more complex organomagnesium compounds. For instance, density functional theory (DFT) calculations on allyl Grignard reagents have shown that the coordination of THF favors an η¹-coordination of the allyl group over an η³-coordination. wikipedia.org This highlights the subtle interplay between the electronic preferences of the organic ligand and the influence of the solvent environment.

Table 2: Calculated Properties of Selected Organomagnesium Species

| Species/System | Computational Method | Key Finding | Reference |

| Thiophene Grignard Dimer | Quantum Chemistry | Cl-bridged dimers are the most stable; π-system interactions are significant. | nih.gov |

| CH₃MgCl in THF | AIMD with Metadynamics | Reaction proceeds via asymmetrically solvated dinuclear intermediates. | acs.orgacs.org |

| Allyl Grignard with THF | DFT | THF coordination favors η¹-coordination of the allyl group. | wikipedia.org |

| Mg₃Cl₄²⁺ complex | Quantum Chemistry | A linear form of this complex is predicted to be a stable species in solution. | nih.gov |

A primary goal of computational chemistry in the study of Grignard reactions is the prediction of reaction pathways and the characterization of the associated transition states. This information is key to understanding reaction rates and selectivity.

For the nucleophilic addition of a Grignard reagent to a carbonyl compound, the reaction is generally believed to proceed through a six-membered ring transition state. wikipedia.org Computational models can locate this transition state on the potential energy surface and calculate its energy, which corresponds to the activation energy of the reaction.

Recent computational work has revealed that the reality is more complex. Several different organomagnesium species present in the Schlenk equilibrium can act as the reactive nucleophile, and multiple reaction pathways may occur in parallel with similar activation energies. acs.org The nature of the substrate and its binding to the magnesium center, along with solvent dynamics, all play a role in determining the preferred pathway. acs.org

For instance, calculations have shown that monochloride-bridged dimeric structures, which were once proposed as key reactive intermediates, are actually unstable in solution and correspond to transition states for the transmetalation step within the Schlenk equilibrium, not for the addition to a carbonyl. acs.org The actual reactive species can be mononuclear or dinuclear, and the number of magnesium atoms involved does not appear to be the dominant factor in determining reactivity. acs.org Instead, subtle effects related to the coordination environment and the activation of the carbonyl substrate upon binding to the magnesium center are critical. acs.org

Applications of 3,4 Dimethylphenylmagnesium Chloride in Complex Organic Synthesis

Carbon-Carbon Bond Formation Reactions

3,4-Dimethylphenylmagnesium chloride, a Grignard reagent, is a potent nucleophile utilized in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. Its reactions are characterized by the attack of the nucleophilic carbon of the 3,4-dimethylphenyl group on an electrophilic carbon center, leading to the creation of a new covalent bond.

Nucleophilic Additions to Carbonyl Compounds

The high reactivity of Grignard reagents like this compound makes them excellent partners for nucleophilic addition to the electrophilic carbon of a carbonyl group. colby.edulibretexts.org This reactivity is harnessed in the synthesis of a diverse range of organic molecules.

The addition of this compound to aldehydes and ketones is a classic and reliable method for the synthesis of secondary and tertiary alcohols, respectively. libretexts.orgvaia.comlibretexts.org The reaction proceeds via the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. libretexts.org Subsequent protonation, typically with aqueous acid, yields the final alcohol product. libretexts.org

For instance, the reaction of this compound with an aldehyde will produce a secondary alcohol where the 3,4-dimethylphenyl group and a hydrogen atom are attached to the former carbonyl carbon. Similarly, its reaction with a ketone will result in a tertiary alcohol, with the 3,4-dimethylphenyl group and two other organic substituents bonded to the newly formed carbinol center. vaia.comlibretexts.org The formation of highly congested tertiary alcohols can be achieved through these methods. nih.gov

The reaction conditions for these syntheses are typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which are the standard solvents for generating and handling Grignard reagents. nrochemistry.com

Table 1: Synthesis of Alcohols using this compound

| Starting Carbonyl | Product Type | General Structure of Product |

| Aldehyde | Secondary Alcohol | (3,4-(CH₃)₂C₆H₃)CH(R)OH |

| Ketone | Tertiary Alcohol | (3,4-(CH₃)₂C₆H₃)C(R)(R')OH |

R and R' represent organic substituents from the starting aldehyde or ketone.

While the reaction of Grignard reagents with aldehydes and ketones is a direct route to alcohols, their interaction with carboxylic acid derivatives and esters is more complex. The initial nucleophilic addition to the carbonyl group of an ester forms a tetrahedral intermediate. However, unlike the alkoxide from an aldehyde or ketone, this intermediate can collapse, expelling an alkoxide leaving group to form a ketone. This newly formed ketone can then react with a second equivalent of the Grignard reagent to produce a tertiary alcohol. youtube.com Therefore, the reaction of this compound with an ester typically yields a tertiary alcohol where two of the substituents on the carbinol carbon are 3,4-dimethylphenyl groups.

The reaction with carboxylic acids themselves is generally avoided as the acidic proton of the carboxylic acid will rapidly react with the basic Grignard reagent in an acid-base reaction, destroying the nucleophile.

It is important to note that while highly reactive hydride reagents like LiAlH₄ are often used for the reduction of esters to alcohols, Grignard reagents offer a pathway to introduce new carbon-carbon bonds during the transformation. nih.gov

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for forming carbon-carbon bonds, typically involving a transition metal catalyst. This compound, as a Grignard reagent, is a key component in several types of these reactions.

Nickel-catalyzed cross-coupling reactions, particularly the Kumada coupling, are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions couple an organomagnesium reagent, such as this compound, with an organic halide. wikipedia.org The process is catalyzed by nickel complexes, which are often more economical than their palladium counterparts. organic-chemistry.org

The catalytic cycle is believed to involve the oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the Grignard reagent, and finally reductive elimination to form the cross-coupled product and regenerate the Ni(0) catalyst. nrochemistry.com These reactions can be used to couple this compound with a variety of aryl and vinyl halides. wikipedia.org The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in these couplings. nih.gov

Recent advancements have demonstrated the utility of nickel catalysis in the coupling of aryl chlorides with primary alkyl chlorides, a challenging transformation due to the lower reactivity of the C-Cl bond. nih.gov The key to this reactivity is often the use of additives like iodide or bromide salts. nih.gov Furthermore, nickel catalysis has been employed for the cross-coupling of aryl halides with alkyl halides, showcasing the versatility of this approach. nih.gov

Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System (Example) | Product Type |

| Aryl Halide (Ar-X) | NiCl₂(dppf) | 3,4-(CH₃)₂C₆H₃-Ar |

| Vinyl Halide (R-CH=CH-X) | Ni(acac)₂ / ligand | 3,4-(CH₃)₂C₆H₃-CH=CH-R |

| Alkyl Halide (R-X) | NiCl₂ / NHC ligand | 3,4-(CH₃)₂C₆H₃-R |

dppf = 1,1'-Bis(diphenylphosphino)ferrocene, acac = acetylacetonate, NHC = N-Heterocyclic Carbene

Copper-catalyzed cross-coupling reactions provide an alternative to palladium and nickel-based systems and are often favored for their lower cost and different reactivity profiles. researchgate.net Functionalized arylmagnesium reagents, which can be prepared via iodine-magnesium exchange, undergo smooth cross-coupling with functionalized primary alkyl iodides and benzylic bromides in the presence of copper cyanide-lithium chloride (CuCN·2LiCl). researchgate.net

These copper-mediated processes are valuable for constructing C(sp²)-C(sp³) bonds and are tolerant of various functional groups. researchgate.net The mechanism of these reactions is distinct from the palladium and nickel-catalyzed cycles and can offer complementary reactivity. Copper-catalyzed methods have been successfully applied to the cross-coupling of aryl and alkylboranes with aryl bromides, indicating the broad utility of copper in these transformations. rsc.org

Iron-Catalyzed Cross-Coupling Transformations

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. bris.ac.uk These reactions often utilize Grignard reagents as the nucleophilic partner. In this context, this compound can be employed to form new carbon-carbon bonds with a variety of organic electrophiles.

The general mechanism for iron-catalyzed cross-coupling with Grignard reagents is believed to involve the in-situ formation of a low-valent iron species, such as [Fe(MgX)₂], from the reaction of an iron salt with the Grignard reagent. acgpubs.orgprinceton.edu This active catalyst then undergoes oxidative addition with the electrophile, followed by transmetalation and reductive elimination to afford the cross-coupled product and regenerate the catalytic species. acgpubs.org

A key challenge in these reactions, particularly with alkyl electrophiles, is the potential for β-hydride elimination. acgpubs.org The use of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to suppress this side reaction and promote the desired cross-coupling. For instance, the iron(III) chloride-catalyzed coupling of aryl Grignard reagents with alkyl halides proceeds efficiently in the presence of TMEDA. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the reactivity of analogous aryl Grignard reagents suggests its utility in such transformations. For example, the coupling of various aryl Grignard reagents with primary and secondary alkyl halides has been successfully demonstrated.

The reaction scope extends to aryl chlorides and tosylates, which are often challenging substrates for other cross-coupling methods. researchgate.net The iron-catalyzed reaction of alkyl Grignard reagents with these electrophiles proceeds efficiently, a phenomenon attributed to a catalytic cycle that may involve iron complexes in formally negative oxidation states. researchgate.net

Table 1: Examples of Iron-Catalyzed Cross-Coupling of Aryl Grignard Reagents with Alkyl Halides Data based on reactions with analogous aryl Grignard reagents.

| Aryl Grignard Reagent | Alkyl Halide | Catalyst System | Product | Yield (%) |

| Phenylmagnesium bromide | 1-Bromooctane | FeCl₃, TMEDA | 1-Phenyloctane | 95 |

| 4-Methoxyphenylmagnesium bromide | 1-Bromodecane | FeCl₃, TMEDA | 1-(4-Methoxyphenyl)decane | 99 |

| 2-Tolylmagnesium bromide | 1-Bromohexane | FeCl₃, TMEDA | 1-(2-Tolyl)hexane | 98 |

Palladium-Catalyzed Applications

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.gov this compound serves as an effective nucleophile in these transformations, particularly in Suzuki-Miyaura-type couplings where it can be used in place of organoboron reagents, and in Negishi and Kumada-type couplings.

The palladium-catalyzed coupling of Grignard reagents with aryl halides or triflates is a powerful method for the synthesis of biaryls. The choice of ligand for the palladium catalyst is crucial and can significantly influence the reaction's efficiency. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination step and prevent unwanted side reactions.

In a representative application, the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides was significantly improved by the addition of zinc bromide, which "softens" the Grignard reagent. organic-chemistry.org This methodology was extended to other Grignard reagents, including arylmagnesium bromides, demonstrating its broad applicability for constructing substituted arenes. organic-chemistry.org Although a specific example using this compound is not provided, the successful coupling of other aryl Grignard reagents under these conditions suggests its compatibility.

Ferrocenyl-based ligands have also been employed in palladium-catalyzed cross-coupling reactions, demonstrating good activity in both Mizoroki-Heck and Suzuki-Miyaura reactions. mdpi.com These catalysts have shown tolerance to a range of functional groups on both the olefin and the aryl halide. mdpi.com

Table 2: Palladium-Catalyzed Cross-Coupling of Aryl Grignard Reagents with Aryl Bromides Data based on reactions with analogous aryl Grignard reagents.

| Aryl Grignard Reagent | Aryl Bromide | Catalyst System | Product | Yield (%) |

| Phenylmagnesium bromide | 4-Bromotoluene | Pd(OAc)₂, t-Bu₃P, ZnBr₂ | 4-Methylbiphenyl | 85 |

| 4-Anisylmagnesium bromide | 1-Bromo-4-fluorobenzene | Pd(OAc)₂, t-Bu₃P, ZnBr₂ | 4-Fluoro-4'-methoxybiphenyl | 82 |

Functionalization of Substituted Aromatic Systems

This compound can be used to introduce the 3,4-dimethylphenyl group onto other aromatic systems through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions as described in the preceding sections. The presence of the two methyl groups on the aromatic ring of the Grignard reagent can influence the electronic and steric properties of the resulting functionalized aromatic product.

Beyond cross-coupling, Grignard reagents can participate in addition reactions to carbonyl groups present on substituted aromatic systems. For example, the reaction of an aryl Grignard reagent with an aromatic aldehyde or ketone results in the formation of a secondary or tertiary alcohol, respectively. This provides a straightforward method for elaborating the structure of functionalized aromatic compounds.

Olefination Reactions for Conjugated Diene and Polyene Synthesis

The synthesis of conjugated dienes and polyenes is of significant interest as these structural motifs are present in many natural products and functional materials. mdpi.com While olefination reactions like the Wittig reaction are common, transition metal-catalyzed cross-coupling reactions offer an alternative and often more stereoselective approach. mdpi.com

Although direct olefination reactions involving the conversion of this compound into a diene are not standard, this Grignard reagent can be a precursor in multi-step sequences leading to such structures. For instance, it can be coupled with a vinyl halide to generate a styrene (B11656) derivative. Subsequent functionalization and elimination or a further cross-coupling reaction could then be employed to construct the conjugated diene system.

Strategies for synthesizing 1,3-dienes often rely on the coupling of unsaturated species. nih.gov For example, the iron-catalyzed homocoupling of alkenyl Grignard reagents has been shown to produce conjugated dienes. mdpi.com While this does not directly involve an aryl Grignard reagent in the diene-forming step, it highlights the utility of Grignard reagents in synthesizing these structures.

Heteroatom-Carbon Bond Formation Mediated by Arylmagnesium Halides

The nucleophilic character of this compound allows for the formation of bonds not only to carbon but also to various heteroatoms. This section focuses on its application in creating carbon-phosphorus and carbon-silicon bonds.

Formation of Carbon-Phosphorus Bonds

The synthesis of organophosphorus compounds, particularly phosphines, is of great importance due to their widespread use as ligands in catalysis. beilstein-journals.orgnih.gov One of the most common methods for forming a carbon-phosphorus (C-P) bond is the reaction of an organometallic reagent, such as a Grignard reagent, with a halophosphine. beilstein-journals.orgnih.govresearchgate.net

In this reaction, this compound acts as the nucleophile, displacing a halide from a phosphorus electrophile like phosphorus trichloride (B1173362) or a chlorophosphine. The number of aryl groups transferred to the phosphorus atom can be controlled by the stoichiometry of the reactants. This method provides a direct route to triarylphosphines and other phosphine derivatives. To prevent oxidation of the resulting phosphine, the reaction is often carried out under an inert atmosphere, and the product can be isolated as a more stable phosphine-borane complex. beilstein-journals.orgnih.gov

Table 3: Synthesis of Arylphosphines from Grignard Reagents and Chlorophosphines Illustrative reaction based on general reactivity of Grignard reagents.

| Grignard Reagent | Phosphorus Electrophile | Product |

| This compound | Dichlorophenylphosphine | (3,4-Dimethylphenyl)₂phenylphosphine |

| This compound | Phosphorus trichloride | Tris(3,4-dimethylphenyl)phosphine |

Formation of Carbon-Silicon Bonds

The formation of carbon-silicon (C-Si) bonds is crucial for the synthesis of organosilicon compounds, which have applications ranging from materials science to pharmaceuticals. kuet.ac.bdnih.gov The reaction of a Grignard reagent with a silicon halide is a fundamental method for creating these bonds.

This compound can react with various chlorosilanes, such as tetrachlorosilane (B154696) or trialkylchlorosilanes, to form arylsilanes. The strong Si-Cl bond can be activated by transition metal catalysts, most notably palladium. nih.gov For instance, a palladium catalyst supported by the ligand DrewPhos enables the cross-coupling of monochlorosilanes with Grignard reagents. nih.gov This method is notable for its ability to overcome the high bond strength of the Si-Cl bond and has been shown to be effective for the arylation of chlorosilanes with sterically demanding aromatic Grignard reagents. nih.gov

Copper catalysis has also been employed for the silylation of unsaturated compounds through the capture of in situ formed silyl (B83357) metal species. rsc.org While this specific methodology focuses on gem-difluorocyclopropenes, it underscores the utility of transition metals in facilitating C-Si bond formation.

Table 4: Synthesis of Arylsilanes from Grignard Reagents and Chlorosilanes Illustrative reaction based on general reactivity of Grignard reagents.

| Grignard Reagent | Silicon Electrophile | Catalyst | Product |

| This compound | Triethylsilyl chloride | Pd(OAc)₂ / DrewPhos | Triethyl(3,4-dimethylphenyl)silane |

| This compound | Dimethyldichlorosilane | - | Bis(3,4-dimethylphenyl)dimethylsilane |

Formation of Carbon-Boron Bonds

The reaction of this compound with borate (B1201080) esters is a primary method for the synthesis of 3,4-dimethylphenylboronic acid and its derivatives. These boronic acids are crucial intermediates in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

A general and efficient protocol for the synthesis of arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis. While a specific procedure for this compound is not detailed in the provided search results, a closely related synthesis of (3,5-dimethylphenyl)boronic acid from 3,5-dimethylphenylmagnesium bromide offers a clear precedent. In this analogous reaction, the Grignard reagent is reacted with trimethyl borate at low temperatures, followed by hydrolysis with aqueous acid to afford the corresponding boronic acid in good yield. This method is broadly applicable to the synthesis of various aryl and heteroaryl boronic acids. nih.govnih.gov

The reaction proceeds through the formation of a boronate ester intermediate, which is then hydrolyzed to the desired boronic acid. The use of Grignard reagents for the synthesis of boronic esters, such as pinacol (B44631) boronates, is also a well-established method. researchgate.net

Table 1: Synthesis of Arylboronic Acids from Grignard Reagents This table is illustrative and based on general methods for arylboronic acid synthesis.

| Grignard Reagent | Borate Ester | Product | Reference |

| Arylmagnesium Halide | Trimethyl borate | Arylboronic acid | nih.govnih.gov |

| Arylmagnesium Halide | Pinacolborane | Arylpinacol boronate | researchgate.net |

Other Carbon-Heteroatom Bond Formations

Beyond carbon-boron bond formation, this compound is a valuable reagent for creating bonds between carbon and other heteroatoms, such as phosphorus and silicon.

Carbon-Phosphorus Bond Formation: The reaction of Grignard reagents with phosphorus halides, such as phosphorus trichloride (PCl₃), is a standard method for the synthesis of tertiary phosphines. The reaction of this compound with PCl₃ would be expected to yield tris(3,4-dimethylphenyl)phosphine. The general procedure involves the dropwise addition of the Grignard reagent to a solution of the phosphorus halide in an appropriate solvent like THF. It is important to note that the reactivity of Grignard reagents with phosphorus trichloride typically leads to the formation of trialkyl- or triarylphosphines, with the mono- and di-substituted products being less common. researchgate.net

Carbon-Silicon Bond Formation: this compound can react with various chlorosilanes to form phenylsilanes. For instance, reaction with chlorodimethylphenylsilane (B1200534) would produce (3,4-dimethylphenyl)dimethylphenylsilane. Kinetic studies on the reaction of phenylmagnesium halides with chlorosilanes in THF have shown that the reaction is significantly faster than in diethyl ether. The reaction mechanism is complex and can involve competitive pathways with different magnesium species present in the Schlenk equilibrium. nih.gov

Table 2: Formation of Carbon-Heteroatom Bonds with Grignard Reagents This table is illustrative and based on general methods for carbon-heteroatom bond formation.

| Grignard Reagent | Heteroatom Source | Product Type | Reference |

| Arylmagnesium Halide | Phosphorus Trichloride | Triarylphosphine | researchgate.net |

| Arylmagnesium Halide | Chlorosilane | Arylsilane | nih.gov |

Stereoselective and Diastereoselective Transformations

The application of this compound in stereoselective synthesis is a critical area of research, aiming to control the three-dimensional arrangement of atoms in the products.

The addition of Grignard reagents to carbonyl compounds and imines can generate new stereocenters. Achieving high stereoselectivity often relies on the inherent chirality of the substrate or the use of chiral auxiliaries. While specific examples involving this compound are not prevalent in the provided search results, the general principles of stereocontrol in Grignard additions are well-established. For instance, the addition of Grignard reagents to chiral α-alkoxy ketones can be unselective, but high diastereoselectivity can be achieved in additions to conformationally biased ketones where one face is sterically hindered. nih.gov The addition of propargylmagnesium bromide to chiral N-sulfinyl imines has been shown to proceed with high diastereoselectivity, which can be influenced by the solvent. nih.govnih.gov These principles would apply to reactions involving this compound.

The nature of the halide in a Grignard reagent (RMgX, where X = Cl, Br, I) can significantly influence the diastereoselectivity of its reactions. researchgate.netnih.govwikipedia.org This "halide effect" is attributed to the tuning of the Lewis acidity of the magnesium center, which in turn affects the geometry of the transition state. researchgate.netnih.govwikipedia.org For example, in the addition of alkylmagnesium halides to β-hydroxy ketones, alkylmagnesium iodides often exhibit higher selectivity for the formation of 1,3-syn diols compared to their chloride or bromide counterparts. researchgate.netnih.govwikipedia.org This is because the less electronegative iodide makes the magnesium center more Lewis acidic, leading to a more organized, chelated transition state that directs the nucleophilic attack. While a specific study on the halide effect with 3,4-dimethylphenylmagnesium halides was not found, this general principle is a crucial consideration for controlling stereochemistry in reactions involving this reagent.

A powerful strategy for achieving high enantioselectivity in reactions with Grignard reagents is the use of a chiral ligand that coordinates to the metal center and creates a chiral environment. The Kumada cross-coupling reaction, which couples a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst, can be rendered asymmetric by employing chiral phosphine ligands. organic-chemistry.org For instance, the use of chiral ferrocene-based ligands in asymmetric Kumada couplings has led to high enantiomeric excesses. organic-chemistry.org While specific examples with this compound are not provided, this methodology is broadly applicable to aryl Grignard reagents. The choice of ligand is critical, and often a library of ligands is screened to find the optimal one for a specific transformation. organic-chemistry.org

Analytical and Process Monitoring Techniques in Grignard Chemistry

Real-Time Spectroscopic Monitoring of Reaction Progress

Real-time spectroscopic methods provide a continuous window into the reaction, allowing for the tracking of reactants, intermediates, and products without the need for manual sampling, which can introduce air and moisture.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of Grignard reactions. By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, chemists can track the concentration changes of key species in real-time. During the formation of 3,4-Dimethylphenylmagnesium chloride from 1-chloro-3,4-dimethylbenzene and magnesium, FTIR spectroscopy can monitor the disappearance of the characteristic infrared absorbance band of the C-Cl bond in the starting material. Concurrently, the formation of the Grignard reagent can be observed, providing a complete kinetic profile of the reaction.

This continuous monitoring is crucial for identifying the reaction's initiation, tracking its progress, and determining its endpoint. It allows for the precise control of reagent addition, preventing the dangerous accumulation of unreacted organic halide, especially during a delayed initiation.

Table 1: Illustrative IR Peak Monitoring for the Formation of this compound

| Compound | Functional Group | Characteristic IR Frequency (cm⁻¹) | Monitoring Trend |

| 1-chloro-3,4-dimethylbenzene | C-Cl Stretch | ~700-800 | Decreasing Intensity |

| This compound | C-Mg Stretch | ~400-600 | Increasing Intensity |

| Wurtz Coupling Byproduct | Aromatic C-C | Varies | Monitored for Impurity Control |

Note: Specific frequencies can vary based on solvent and concentration.

The integration of in-situ IR spectroscopy into continuous flow reactor systems represents a significant advancement in the manufacturing of Grignard reagents. Continuous flow processing offers superior heat and mass transfer compared to traditional batch reactors, which is particularly advantageous for managing the exothermicity of Grignard formation.

Calorimetric Analysis for Reaction Control and Safety Assessment

Reaction calorimetry is essential for the safe scale-up of Grignard syntheses. It measures the heat released or absorbed during a chemical reaction, providing critical thermodynamic and kinetic data. The formation of this compound is a highly exothermic process, and understanding its heat flow profile is paramount to preventing thermal runaway incidents.

By conducting the reaction in a reaction calorimeter, researchers can determine key safety parameters such as the total heat of reaction, the maximum rate of heat release, and the heat accumulation under various process conditions. This information is vital for designing appropriate cooling systems for pilot and production-scale reactors. Calorimetric studies, often performed in conjunction with FTIR analysis, can precisely link the rate of heat evolution to the rate of reagent consumption, providing a comprehensive understanding of the reaction dynamics. This dual approach ensures that the feed rate of the organic halide does not exceed the cooling capacity of the reactor, a critical factor for safe operation.

Table 2: Key Safety Parameters from Calorimetric Analysis of Grignard Formation

| Parameter | Description | Typical Significance for Grignard Synthesis |

| Heat of Reaction (ΔHr) | Total heat released per mole of reactant. | Determines the overall cooling requirement. |

| Heat Flow (Qr) | Instantaneous rate of heat generation. | Used to design the reactor cooling system capacity. |

| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all cooling fails. | Assesses the worst-case scenario for thermal runaway. |

| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature reached during controlled dosing. | Defines the safe operating temperature limits. |

Advanced Methods for Reaction Initiation Detection and Process Control

The induction period of a Grignard reaction, the time delay before the reaction begins, is a significant safety concern. During this period, the organic halide can accumulate, and when the reaction finally initiates, it can do so with explosive speed, overwhelming the cooling system.

Advanced process analytical technologies (PAT) are employed for the unambiguous detection of reaction initiation. As discussed, in-situ FTIR is a primary method, as it directly shows the drop in the organic halide concentration, confirming that the reaction has started. Before this is observed, the addition of the bulk of the halide is withheld.

In addition to spectroscopy, other methods can be used in a PAT framework. For reactions run in a pressurized vessel, a sharp increase in pressure and temperature, as measured by the calorimeter, can serve as a clear indicator of initiation. These multiple, independent process signals provide robust, real-time information, allowing for automated control strategies that ensure the reaction proceeds safely and efficiently. The goal is to create a well-understood process where quality is built-in by design, minimizing risks and ensuring batch-to-batch consistency.

Spectroscopic and Titrimetric Methods for Purity Analysis of Grignard Reagents

Determining the precise concentration and purity of the prepared this compound solution is critical for its effective use in subsequent reactions. Several methods are available for this analysis.

Titrimetric Methods: Titration is a classic and reliable method for quantifying active Grignard reagents. These methods involve reacting the Grignard reagent with a protic compound and using an indicator to detect the endpoint.

Direct Titration: A common method involves titrating the Grignard solution with a standardized solution of a secondary alcohol, such as 2-butanol (B46777) or isopropanol, in the presence of an indicator like 1,10-phenanthroline. The indicator forms a colored complex with the Grignard reagent, which disappears at the endpoint. Other indicators like N-phenyl-1-naphthylamine have also been used.

Iodine Titration: Titration with iodine (I₂) in the presence of lithium chloride is another effective method that works for a variety of organometallic reagents, including Grignards. The disappearance of the iodine color indicates the endpoint.

Potentiometric Titration: This technique offers high precision without the need for a visual indicator. The Grignard reagent is titrated with an alcohol, and the endpoint is determined by the inflection point in the potential

Q & A

Basic: What are the standard synthetic protocols for preparing 3,4-Dimethylphenylmagnesium chloride, and what purity controls are recommended?

This compound is typically synthesized via a Grignard reaction, where magnesium metal reacts with 3,4-dimethylchlorobenzene in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. Critical steps include ensuring moisture-free reagents, controlled addition rates, and maintaining temperatures between 0–40°C to prevent side reactions. Purity is assessed using titration (e.g., GC headspace analysis for residual magnesium) and spectroscopic methods (¹H NMR). Certificates of Analysis (COA) should specify residual solvent levels and confirm >97% purity, as per industry standards .

Advanced: How does the choice of catalyst influence the efficiency of cross-coupling reactions involving this compound?

Nickel-based catalysts, such as NiF₂-PPh₃, are effective in facilitating Kumada-type cross-coupling reactions with aryl halides. In a study achieving 74% yield, NiF₂-PPh₃ enabled coupling between 4-bromo-1,2-dimethylbenzene and 3,4-dimethylphenylmagnesium bromide (a structural analog), highlighting the importance of ligand-electron effects on oxidative addition kinetics . Alternative catalysts (e.g., Pd or Cu complexes) may require tailored ligands to stabilize transient intermediates, but nickel systems are preferred for cost and selectivity.

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound and its derivatives?

Advanced: How can researchers address discrepancies in reaction yields when using this compound under varying atmospheric conditions?

Yield variability often stems from moisture or oxygen ingress, which deactivates the Grignard reagent. Implementing rigorous Schlenk-line techniques or glovebox setups minimizes these issues. For example, THF should be freshly distilled over Na/benzophenone. If yields drop below 70%, troubleshoot by:

Monitoring magnesium activation (e.g., using iodine or ultrasonic pretreatment).

Optimizing stoichiometry (1:1.1 molar ratio of aryl halide to Grignard reagent).

Validating inert gas purity (argon/nitrogen with <1 ppm O₂/H₂O) .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

This compound is moisture-sensitive and corrosive. Safety measures include:

- PPE : Gloves (nitrile), goggles, and flame-resistant lab coats.

- Storage : Under dry argon at 2–8°C in sealed ampules.

- Emergency protocols : Use dry sand to smother fires; avoid water-based extinguishers. Immediate eye rinsing with saline is required upon contact .

Advanced: What strategies can be employed to optimize the regioselectivity of nucleophilic additions using this compound?

Regioselectivity in arylations is controlled by:

- Solvent polarity : THF enhances nucleophilicity compared to ethers.

- Substrate design : Electron-deficient aryl halides favor para-substitution.

- Additives : Lewis acids (e.g., ZnCl₂) can direct coupling to sterically hindered positions. Computational modeling (DFT) aids in predicting transition-state geometries for targeted functionalization .

Basic: How is the concentration of this compound solutions quantified, and what are the implications of solvent choice on reactivity?

Concentration is determined via titration with deuterated methanol (CD₃OD) in THF-d⁸, monitoring methane evolution by ¹H NMR. Solvent effects:

- THF : Higher polarity increases reactivity but may reduce stability.

- 2-MeTHF : A greener alternative with comparable performance at 0.5 M concentrations .

Advanced: What mechanistic insights explain the role of this compound in nickel-catalyzed cross-coupling reactions?

The reaction proceeds through a catalytic cycle involving:

Oxidative addition : Ni⁰ inserts into the C–X bond of the aryl halide.

Transmetallation : Grignard reagent transfers the 3,4-dimethylphenyl group to Ni.

Reductive elimination : Ni–C bond cleavage forms the biaryl product.

Ligands like PPh₃ accelerate transmetallation by stabilizing Ni intermediates, as evidenced by kinetic studies .

Basic: What are the environmental and safety advantages of using this compound in large-scale syntheses?

Compared to traditional methods requiring hydrolysis, its use in cross-coupling avoids aqueous waste streams. Solvent recovery (e.g., THF distillation) and catalyst recycling further reduce environmental impact .

Advanced: How do halogen substituents (Cl vs. Br) in Grignard reagents affect reaction kinetics and product distributions?

Bromide analogs (e.g., 3,4-dimethylphenylmagnesium bromide) exhibit faster transmetallation due to lower bond dissociation energy (C–Br vs. C–Cl). However, chloride reagents offer better selectivity in sterically crowded systems. Kinetic studies using stopped-flow spectroscopy can quantify these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.